Physicochemical Differentiation: logP Reduction of ~0.8–1.2 Units Relative to Tolperisone and Eperisone
The 4'-fluoro substitution on 3-piperidinopropiophenone reduces predicted logP to 2.82, compared with 3.65–3.81 for tolperisone (2,4'-dimethyl) and 3.49–4.01 for eperisone (4'-ethyl-2-methyl) . This represents a lipophilicity reduction of 0.83–1.19 log units versus the clinically used methyl/ethyl-substituted analogs. Concurrently, the predicted pKa of the target compound (8.62) is 0.15–0.16 units higher than that of tolperisone (8.47) or eperisone (8.46), indicating a marginally greater fraction of ionized species at physiological pH .
| Evidence Dimension | Predicted logP and pKa |
|---|---|
| Target Compound Data | logP = 2.82; pKa = 8.62 ± 0.10 (Predicted) |
| Comparator Or Baseline | Tolperisone: logP = 3.65–3.81, pKa = 8.47 ± 0.10; Eperisone: logP = 3.49–4.01, pKa = 8.46 ± 0.10 (all predicted) |
| Quantified Difference | ΔlogP = −0.83 to −1.19 (target vs. tolperisone/eperisone); ΔpKa = +0.15 to +0.16 |
| Conditions | In silico predicted values (ALOGPS, Chemaxon, ACD/Labs); experimental confirmation not available in public domain |
Why This Matters
Lower logP predicts reduced blood-brain barrier passive permeation and altered volume of distribution, making the 4'-fluoro compound a mechanistically distinct CNS probe from tolperisone/eperisone for structure–activity relationship (SAR) studies where reducing lipophilicity is desired.
- [1] ChemSrc / DrugBank. Tolperisone logP 3.65–3.81; Eperisone logP 3.49 (ChemSrc) / 4.01–4.27 (DrugBank). Available at: https://go.drugbank.com/drugs/DB13378 View Source
